molecular formula C18H23FN4S B10893678 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea

1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea

Cat. No.: B10893678
M. Wt: 346.5 g/mol
InChI Key: BZLYGDMLEFRAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a pyrazole ring, and a fluorobenzyl moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiourea Group: The final step involves the reaction of the substituted pyrazole with 4-methylcyclohexyl isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA
  • **N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLCYCLOHEXYL)THIOUREA is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo-substituted analogs

Properties

Molecular Formula

C18H23FN4S

Molecular Weight

346.5 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methylcyclohexyl)thiourea

InChI

InChI=1S/C18H23FN4S/c1-13-6-8-15(9-7-13)21-18(24)22-16-10-20-23(12-16)11-14-4-2-3-5-17(14)19/h2-5,10,12-13,15H,6-9,11H2,1H3,(H2,21,22,24)

InChI Key

BZLYGDMLEFRAJM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.